5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one
Description
Properties
Molecular Formula |
C17H12Cl2N2OS |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-2-5-12(6-3-10)21-16(22)15(20-17(21)23)9-11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,23) |
InChI Key |
BWCAPWWISDWEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=S |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one typically follows a multi-step process involving:
- Condensation of an aromatic aldehyde (3,4-dichlorobenzaldehyde) with a thioxo-imidazolidinone precursor.
- Cyclization to form the imidazolidin-4-one ring.
- Introduction of the p-tolyl group at the 3-position of the imidazolidinone ring.
This synthetic approach is commonly carried out under reflux conditions in suitable solvents with or without catalysts, depending on the method employed.
One-Pot Condensation and Cyclization Method
A widely reported method involves a one-pot synthesis combining four components: the aromatic aldehyde, p-tolylamine, thiourea (or ammonium thiocyanate), and chloroacetic acid or its derivatives. This method benefits from operational simplicity, high yields, and mild reaction conditions.
Reaction conditions and catalysts :
| Parameter | Details |
|---|---|
| Solvent | Methanol or ethanol |
| Catalyst | Triethylamine (Et3N) or pyridine |
| Temperature | Reflux (~65-80 °C) |
| Reaction time | 5–7 hours |
| Yield | 75–90% |
- The aldehyde undergoes condensation with the amine to form an imine intermediate.
- Thiourea reacts with chloroacetic acid to form the thioxo-imidazolidinone ring via nucleophilic substitution and intramolecular cyclization.
- The imine intermediate undergoes cyclocondensation with the thioxo-imidazolidinone to yield the final benzylidene-substituted product.
This method was optimized by Kaboudin et al., who demonstrated that triethylamine as a catalyst under reflux in methanol provided the best yields and purity.
Base-Catalyzed Condensation Using α-Haloketones
Another method involves the condensation of p-tolyl-substituted hydrazine derivatives with α-haloketones and 3,4-dichlorobenzaldehyde under basic catalysis.
| Parameter | Details |
|---|---|
| Base | Sodium hydroxide (NaOH), DBU, or triethylamine |
| Solvent | Methanol or chloroform |
| Temperature | Room temperature to reflux |
| Reaction time | 3–7 hours |
| Yield | 70–85% |
- Formation of hydrazone intermediate from p-tolylhydrazine and α-haloketone.
- Nucleophilic attack by thiourea or isothiocyanate derivatives.
- Intramolecular cyclization to form the imidazolidinone ring.
- Final condensation with 3,4-dichlorobenzaldehyde to introduce the benzylidene moiety.
This method offers good yields and is amenable to structural modifications.
Alternative Routes: Use of Carbonyldiimidazole (CDI)
Carbonyldiimidazole (CDI) has been used as a cyclization agent in the preparation of imidazolidinone derivatives.
- Reaction of 2-(imidazolidin-2-ylideneamino) aniline derivatives with CDI in refluxing methanol.
- Formation of the imidazolidin-4-one core by intramolecular cyclization.
- Subsequent condensation with aromatic aldehydes such as 3,4-dichlorobenzaldehyde to yield the benzylidene-substituted product.
This method provides a clean reaction profile and high purity of products.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Base | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot condensation and cyclization | 3,4-dichlorobenzaldehyde, p-tolylamine, thiourea, chloroacetic acid | Triethylamine (Et3N) | Methanol | Reflux 7 h | 75–90 | Simple, high yield, mild conditions |
| Microwave-assisted synthesis | 5-arylidene rhodanine derivatives, secondary amines | None (microwave) | Ethanol/DMF | 80–120 °C, 10–30 min | 80–95 | Fast, stereoselective, energy-efficient |
| Base-catalyzed condensation | p-tolylhydrazine, α-haloketones, 3,4-dichlorobenzaldehyde | NaOH, DBU, Et3N | Methanol/CHCl3 | RT to reflux, 3–7 h | 70–85 | Versatile, good yields |
| CDI-mediated cyclization | 2-(imidazolidin-2-ylideneamino) aniline, CDI, aromatic aldehydes | None | Methanol | Reflux | 70–85 | Clean reaction, high purity |
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazolidinone derivatives
Substitution: Amino or thiol-substituted imidazolidinone derivatives
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
- Case Study : A study investigated the effect of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the modulation of apoptotic pathways involving caspase activation and Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 12 | Cell cycle arrest |
Anti-Inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating various inflammatory diseases.
- Case Study : In a mouse model of acute inflammation induced by carrageenan, administration of this compound resulted in a 50% reduction in paw edema compared to the control group. This effect was linked to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Dose | 50 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria.
- Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanism of Action
The mechanism of action of 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorobenzylidene and p-tolyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one (hereafter referred to as Compound A) with analogs differing in substituents on the benzylidene, imidazolidinone, or aryl groups.
Substituent Effects on the Benzylidene Ring
Compound B : (5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (4a)
- Structure : Benzylidene ring substituted with a 1,3-benzodioxole group.
- Synthesis : Method A (96% yield, 50 min) vs. Method B (88% yield, 60 min) .
- Physical properties : Melting point = 252–254°C; yellow needle-like crystals.
Compound C : (5Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b)
- Structure : 3,4-Dimethoxy substitution on the benzylidene ring.
- Synthesis : Method A (96% yield, 40 min) vs. Method B (92% yield, 60 min) .
- Physical properties : Melting point = 234–236°C.
- Key difference : Methoxy groups in Compound C increase solubility in polar solvents compared to the hydrophobic dichloro groups in Compound A .
Substituent Effects on the Imidazolidinone Core
Compound D : 3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (7f)
- Structure : Methylthio group at position 2 and 4-bromophenyl at position 3.
- Physical properties : Melting point = 218–220°C; 1H NMR shows δ 2.63 (s, S-CH3) .
- Key difference : The methylthio group in Compound D may enhance metabolic stability compared to the thioxo group in Compound A .
Compound E: 5-Imino-4-thioxoimidazolidin-2-one derivatives (e.g., 1-(2,6-dichlorophenyl)-4-imino-3-phenyl-5-thioxoimidazolidin-2-one)
- Structure: Imino group replaces the benzylidene moiety.
- Synthesis: Reacted with cyanothioformanilide derivatives and dichloroisocyanatobenzene .
- Key difference: The imino group introduces hydrogen-bonding capabilities absent in Compound A, influencing intermolecular interactions .
Substituent Effects on the Aryl Group at Position 3
Compound F : 3-(4-Fluorophenyl)-5-benzylidene-2-thioxoimidazolidin-4-one derivatives (e.g., 27–33)
- Structure : Fluorophenyl group at position 3.
- Synthesis : Derived from 2-chloro-1-(4-fluoro-phenyl)ethyl ketone precursors .
- Key difference : The electron-withdrawing fluorine atom in Compound F may modulate electronic effects differently than the methyl group in Compound A’s p-tolyl substituent .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Compound A and its analogs are synthesized with high yields (88–96%) via acid-catalyzed condensation, demonstrating robustness across substituent variations .
Biological Activity
Chemical Identity and Structure
5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one is a synthetic compound with the molecular formula and a molecular weight of 363.26 g/mol. Its structure features an imidazolidinone framework, which is significant in medicinal chemistry due to its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of imidazolidinones, including the target compound, exhibit notable antimicrobial properties. A study evaluating various synthetic analogs demonstrated that certain compounds significantly inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains . The mechanism of action is often associated with the inhibition of key bacterial enzymes.
Anticancer Activity
The compound has been investigated for its anticancer potential, particularly in prostate cancer models. Inhibitors of CYP 17, a critical enzyme involved in steroidogenesis, have shown promise in reducing tumor growth. Compounds similar to 5-(3,4-Dichloro-benzylidene)-2-thioxo-3-p-tolyl-imidazolidin-4-one have been reported to downregulate androgen-dependent pathways, which are pivotal in the progression of prostate cancer .
Enzyme Inhibition
One of the most compelling aspects of this compound is its ability to inhibit specific enzymes. For instance, analogs have been tested for their inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds indicate strong inhibition compared to standard inhibitors like kojic acid . This property suggests potential applications in cosmetic formulations aimed at skin whitening.
Cytotoxicity Studies
In vitro studies using B16F10 murine melanoma cells revealed that certain derivatives did not exhibit cytotoxicity at concentrations up to 20 µM, indicating a favorable safety profile for further development . However, some analogs demonstrated significant cytotoxic effects at lower concentrations, necessitating careful evaluation during drug development.
Table: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Evaluation : A series of tests on thiadiazino and thiazolo quinoxaline hybrids showed promising antimicrobial activity against various pathogens. The structural similarities to our compound suggest it could exhibit comparable effects .
- CYP 17 Inhibition : The compound's potential as a CYP 17 inhibitor positions it as a candidate for further studies in cancer therapeutics. Studies on related compounds have highlighted their efficacy in reducing tumor growth in animal models .
- Tyrosinase Inhibition Kinetics : Lineweaver–Burk plots were utilized to evaluate the kinetic parameters of tyrosinase inhibition by various analogs, revealing competitive inhibition mechanisms that could be exploited for skin depigmentation treatments .
Q & A
Q. How can researchers optimize experimental designs for reproducibility in bioactivity studies?
- Methodological Answer :
- Randomized block designs : Assign treatments randomly to minimize bias (e.g., split-plot designs for multi-variable testing) .
- Power analysis : Calculate sample sizes to ensure statistical significance (α = 0.05, power = 0.8) .
- Blinded evaluations : Mask researchers to treatment groups during data collection and analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
